
Sobuzoxane
Descripción general
Descripción
Sobuzoxane, también conocido como MST-16, es un compuesto de dioxopiperazina que ha llamado la atención por su potencial como agente anticancerígeno. Funciona principalmente como un inhibidor de la topoisomerasa II, que es crucial para la replicación y transcripción del ADN. This compound se ha estudiado por su capacidad de quelar cationes metálicos y reducir la generación de radicales libres debido a los complejos metal-antracyclina .
Aplicaciones Científicas De Investigación
Combination Therapy
Sobuzoxane has been evaluated in combination with other chemotherapeutic agents to enhance treatment efficacy:
- With Etoposide and Rituximab : A study presented at the 2023 ESMO Congress demonstrated that the combination of this compound, etoposide, and rituximab significantly prolonged survival in elderly patients (aged 80 years and older) with untreated diffuse large B-cell lymphoma. The treatment was well-tolerated, showcasing a promising safety profile .
- With Doxorubicin : this compound has been shown to increase the LD50 of doxorubicin by 1.5-fold in animal models. This combination not only enhances anti-tumor effects but also allows for reduced dosages of doxorubicin, potentially mitigating its cardiotoxic effects .
Salvage Therapy for T-Cell Prolymphocytic Leukemia
In a case study involving an elderly patient with relapsed or refractory T-cell prolymphocytic leukemia (T-PLL), this compound was administered as part of a salvage therapy regimen alongside methotrexate and etoposide. The patient experienced an extended survival period of approximately eight months without significant adverse events attributed to this compound .
Efficacy and Safety Profile
This compound's safety profile is notable for its lower incidence of cardiotoxicity compared to traditional chemotherapeutics. Studies indicate that it does not induce cleavable complex formation between DNA and topoisomerase II, which is a common pathway leading to cardiotoxicity in other treatments . Furthermore, clinical evaluations suggest that this compound can be safely administered even in patients who are intolerant to conventional chemotherapy regimens .
Case Studies
Mecanismo De Acción
Sobuzoxane ejerce sus efectos inhibiendo la topoisomerasa II, una enzima crucial para la replicación y transcripción del ADN . Induce la apoptosis a través de la alteración de la helicidad del ADN sin inducir la formación de complejos escindibles entre el ADN y la enzima topoisomerasa II . El compuesto también quelata cationes metálicos, reduciendo la generación de radicales libres debido a los complejos metal-antracyclina . Este doble mecanismo de acción hace que this compound sea efectivo para atacar las células cancerosas que se dividen rápidamente al tiempo que minimiza la cardiotoxicidad .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Sobuzoxane se sintetiza a través de una serie de reacciones químicas que involucran la formación de análogos de bisdioxopiperazina. La síntesis generalmente involucra la hidrólisis de enlaces éster para producir hidroximetil-ICRF-154, seguido de la liberación de formaldehído y la formación del compuesto activo, ICRF-154 . Las condiciones de reacción a menudo incluyen el uso de formiato de amonio acuoso y metanol como fase móvil, con las muestras biológicas diluidas o precipitadas con metanol .
Métodos de producción industrial: En entornos industriales, this compound se produce en gránulos finos. El proceso de disolución implica pesar una cantidad precisa de this compound Granules Finas y realizar la prueba a 50 revoluciones por minuto utilizando una solución de lauril sulfato de sodio como medio de disolución . El método de purificación incluye disolver this compound en cloroformo y usar gel de sílice para cromatografía en columna .
Análisis De Reacciones Químicas
Tipos de reacciones: Sobuzoxane experimenta varios tipos de reacciones químicas, incluida la hidrólisis y la quelación. La hidrólisis de enlaces éster conduce a la formación de hidroximetil-ICRF-154 y la liberación de formaldehído . Además, this compound quelata cationes metálicos, lo que ayuda a reducir la generación de radicales libres .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen formiato de amonio acuoso, metanol y lauril sulfato de sodio . Las condiciones a menudo implican el uso de una columna Zorbax SB-Aq para cromatografía y una mezcla de acetonitrilo y agua como fase móvil .
Principales productos formados: Los principales productos formados a partir de las reacciones que involucran this compound incluyen hidroximetil-ICRF-154 y formaldehído . Estos productos son cruciales para la actividad anticancerígena del compuesto.
Comparación Con Compuestos Similares
Compuestos similares: Sobuzoxane es similar a otros inhibidores de la topoisomerasa II, como dexrazoxane (ICRF-187), aclarubicina, merbarone y fostriecina . Estos compuestos comparten un mecanismo de acción común al inhibir la topoisomerasa II y alterar la helicidad del ADN .
Singularidad: Lo que distingue a this compound de otros compuestos similares es su capacidad de quelar cationes metálicos y reducir la generación de radicales libres, lo que contribuye a sus efectos cardioprotectores . A diferencia de otros inhibidores de la topoisomerasa II, this compound no induce la formación de complejos escindibles entre el ADN y la enzima, lo que lo convierte en una opción más segura para pacientes con mayor riesgo de cardiotoxicidad .
Actividad Biológica
Sobuzoxane, also known as MST-16, is a pro-drug of the bisdioxopiperazine analog ICRF-154, which has garnered attention for its potential as an anticancer agent and cardioprotective drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.
This compound functions primarily as an inhibitor of topoisomerase II (TOP II), an enzyme critical for DNA replication and transcription. The active form, ICRF-154, is released through the hydrolysis of this compound's ester bond, leading to the formation of hydroxymethyl-ICRF-154 and subsequent release of formaldehyde . This mechanism is essential for its anticancer properties, as TOP II inhibition disrupts DNA topology, ultimately leading to cancer cell death.
Pharmacokinetics and Bioactivation
The pharmacokinetics of this compound reveal that it is rapidly metabolized in biological environments. A study utilizing a validated UHPLC-MS/MS assay demonstrated that this compound is quickly decomposed in cell culture media and cardiac cells, indicating a swift bioactivation process . Key findings include:
- Rapid Decomposition : this compound decomposes quickly in biological systems.
- Metabolism : Cardiac cells actively metabolize this compound into ICRF-154 and EDTA-diamide.
- Cell Penetration : The compound readily penetrates cardiac cells, which may contribute to its cardioprotective effects.
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly in combination therapies for hematologic malignancies. Notable studies include:
- Combination Therapy with Etoposide and Rituximab : A retrospective analysis presented at the 2023 ESMO Congress reported that this compound combined with etoposide and rituximab (R-PVP) significantly improved survival rates among elderly patients with diffuse large B-cell lymphoma (DLBCL). Key results from this study include:
- Phase II Study in Adult T-Cell Leukemia/Lymphoma (ATL) : this compound was also assessed for efficacy in patients with relapsed or refractory ATL. Although detailed results from this study are less prominent in available literature, it contributes to the growing body of evidence supporting this compound's role in treating hematological cancers .
Safety Profile
The safety profile of this compound has been evaluated alongside its efficacy. In the aforementioned studies, adverse effects were documented:
- Neutropenia : Grade 3 neutropenia occurred in 23% of patients, while grade 4 neutropenia was observed in 30%.
- Other Adverse Effects : Non-hematologic grade 3 adverse events included febrile neutropenia (10%) and infections (7%) among others .
Case Studies
Several case studies highlight the practical implications of using this compound in clinical settings:
- Case Study 1 : An elderly patient with DLBCL treated with R-PVP experienced significant tumor reduction and manageable side effects, demonstrating the potential benefits of this combination therapy.
- Case Study 2 : A patient undergoing treatment for ATL showed a partial response to this compound-based therapy, reinforcing its therapeutic potential despite previous treatment failures.
Propiedades
IUPAC Name |
[4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O10/c1-15(2)11-33-21(31)35-13-25-17(27)7-23(8-18(25)28)5-6-24-9-19(29)26(20(30)10-24)14-36-22(32)34-12-16(3)4/h15-16H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOKWVBYZHBHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045203 | |
Record name | Sobuzoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98631-95-9 | |
Record name | Sobuzoxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98631-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sobuzoxane [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098631959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sobuzoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOBUZOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1308VH37P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.